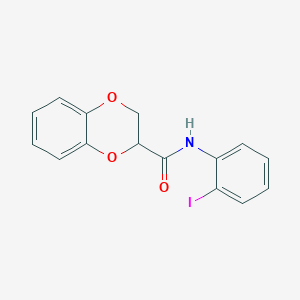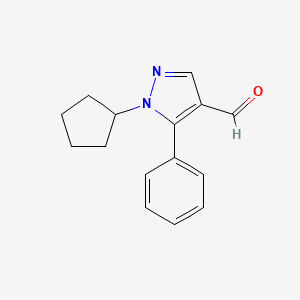
1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione is an organic molecule with intriguing potential in various scientific and industrial fields. Featuring a complex structure, it integrates a pyrrolidine-2,5-dione core with multiple functional groups, including a trifluoromethyl-substituted pyridine and an ether linkage, making it a subject of interest for chemists and biochemists alike.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been reported to show activity against ck1γ and ck1ε . The role of these targets is crucial in various cellular processes, including cell division and circadian rhythms.
Mode of Action
It can be inferred from related studies that the compound likely interacts with its targets through a binding mode influenced by the spatial orientation of its substituents and the stereogenicity of carbons . This interaction could lead to changes in the activity of the target proteins, thereby influencing the cellular processes they regulate.
Pharmacokinetics
Compounds with similar structures are often designed with considerations for efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These factors can influence the bioavailability of the compound.
Result of Action
Related compounds have shown nanomolar activity against their targets , suggesting that this compound may also have potent effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione generally involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: : The pyrrolidine-2,5-dione core is typically synthesized via the condensation of glutaric anhydride with amines under acidic or basic conditions.
Introduction of the Ether Linkage: : An ether linkage is introduced through the reaction of hydroxyl groups with trifluoromethyl-pyridine derivatives, often using reagents like tosylates or mesylates under basic conditions.
Attachment of Functional Groups: : Further functionalization with the pyrrolidine moiety can be accomplished via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound might employ continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimizing conditions such as temperature and pH control are crucial to achieving high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving its pyrrolidine-2,5-dione core.
Substitution Reactions: : Given its multiple functional groups, it is amenable to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The specific products of these reactions depend on the reagents and conditions. For example:
Oxidation: : Can lead to the formation of pyrrolidone derivatives.
Reduction: : Can result in the formation of hydroxy-substituted pyrrolidines.
Substitution: : Various substituted pyrrolidines and pyridines.
Scientific Research Applications
Chemistry
This compound's unique structure allows it to be a versatile intermediate in organic synthesis, useful in the creation of more complex molecules.
Biology
Its bioactive properties make it a candidate for enzyme inhibition studies, impacting various biochemical pathways.
Medicine
Industry
Used in the development of specialty polymers and advanced materials due to its stability and functional diversity.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone
N-Methyl-2-pyrrolidone
Pyridine derivatives with similar substituents
Highlighting Uniqueness
Compared to other pyrrolidine and pyridine derivatives, 1-(2-Oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione stands out due to the presence of both a pyrrolidine-2,5-dione core and a trifluoromethyl-substituted pyridine, giving it distinctive reactivity and potential biological activity.
This balance of unique functional groups and its resulting diverse reactivity makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4/c17-16(18,19)10-3-5-20-12(7-10)26-11-4-6-21(8-11)15(25)9-22-13(23)1-2-14(22)24/h3,5,7,11H,1-2,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSKWTLYDJJOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)


![N-(4-methylcyclohexyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2745199.png)
![1,3-Dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2745200.png)
![(2E)-N-[3-(1H-pyrrol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2745201.png)
![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)




